
Doxylamine-d5 Succinate
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Overview
Description
Doxylamine-d5 Succinate is a deuterated form of Doxylamine Succinate, an antihistamine commonly used to treat symptoms of allergies, colds, and insomnia. The deuterium labeling (d5) is used for analytical purposes, particularly in mass spectrometry, to distinguish it from the non-deuterated form. This compound is also utilized in pharmacokinetic studies to understand the metabolism and distribution of Doxylamine in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doxylamine-d5 Succinate involves the incorporation of deuterium atoms into the Doxylamine molecule. The process typically starts with the synthesis of deuterated benzyl chloride, which is then reacted with 2-(dimethylamino)ethanol to form the deuterated intermediate. This intermediate undergoes further reactions to yield Doxylamine-d5, which is then converted to its succinate salt by reacting with succinic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm the incorporation of deuterium atoms and the overall purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Doxylamine-d5 Succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms, although this is less common.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield halogenated derivatives.
Scientific Research Applications
Pharmacokinetic Research
Doxylamine-d5 succinate serves as an internal standard in pharmacokinetic studies to improve the accuracy and reliability of drug concentration measurements. The deuterium labeling allows for precise differentiation between the analyte and its isotopic variant during mass spectrometry analysis.
Case Study: Pharmacokinetics of Doxylamine
A study evaluated the pharmacokinetic parameters of doxylamine succinate in healthy subjects under fed and fasting conditions. The findings indicated no significant differences in the pharmacokinetic profiles between the two states, demonstrating the utility of doxylamine-d5 as a reliable internal standard in these assessments .
Parameter | Fasting State | Fed State |
---|---|---|
C_max (ng/mL) | 118.21 ± 22.70 | 120.99 ± 18.15 |
AUC (ng·h/mL) | 1746.97 ± 551.65 | 1712.20 ± 455.45 |
Half-life (h) | 10.5 | 11.2 |
Toxicological Analysis
This compound is also employed in toxicological studies to assess exposure levels and metabolic pathways of doxylamine in biological samples. Its use aids in understanding the drug's safety profile and potential adverse effects.
Case Study: Toxicology in Rhesus Monkeys
In a toxicological evaluation involving adult female rhesus monkeys, high levels of doxylamine were detected following administration of doxylamine succinate. The study highlighted that plasma elimination rates varied with dosage, which is crucial for understanding the drug's metabolism and potential toxicity .
Dose (mg/kg) | Plasma Elimination Rate (%) |
---|---|
0.7 | 90.2 |
13.3 | Slower than low dose |
Clinical Applications
This compound is indirectly relevant in clinical settings through its association with doxylamine, which is used for managing conditions such as insomnia and nausea during pregnancy.
Case Study: Doxylamine for Nausea and Vomiting of Pregnancy
A clinical trial demonstrated that doxylamine combined with pyridoxine significantly reduced nausea and vomiting symptoms in pregnant women compared to pyridoxine alone. The results underscored the effectiveness of doxylamine-based therapies, reinforcing the importance of pharmacokinetic studies using this compound for accurate dosing recommendations .
Treatment Group | Mean PUQE Score Change |
---|---|
Doxylamine + Pyridoxine | -2.6 |
Pyridoxine Alone | -0.4 |
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference compound in method validation processes for quantifying doxylamine levels in various matrices, including plasma and urine.
Method Development Example
Using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), researchers developed a method to quantify doxylamine concentrations accurately, employing doxylamine-d5 as an internal standard to enhance sensitivity and specificity .
Mechanism of Action
Doxylamine-d5 Succinate exerts its effects by competitively inhibiting histamine at H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing allergy symptoms and inducing sedation. The compound also has anticholinergic properties, which contribute to its sedative effects. The molecular targets include histamine H1 receptors and muscarinic acetylcholine receptors, which are involved in the regulation of sleep and wakefulness.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar sedative properties.
Chlorpheniramine: A less sedating antihistamine used for allergy relief.
Promethazine: An antihistamine with strong sedative and antiemetic properties.
Uniqueness
Doxylamine-d5 Succinate is unique due to its deuterium labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-deuterated forms. This feature is especially valuable in research settings where accurate measurement of drug levels is critical.
Biological Activity
Doxylamine-d5 succinate is a deuterated form of doxylamine, a first-generation antihistamine known for its sedative and antihistaminic properties. This compound has garnered attention in pharmacological research due to its biological activity, particularly its effects on histamine receptors and potential applications in various therapeutic areas.
Chemical Characteristics
- Chemical Formula : C17H17D5N2O
- Molecular Weight : 303.42 g/mol
- CAS Number : 1216840-94-6
The deuterium substitution in this compound allows for precise tracking in pharmacokinetic studies, enabling researchers to differentiate between the drug and its metabolites through mass spectrometry techniques.
This compound primarily acts as an antagonist at the histamine H1 receptors. By inhibiting these receptors, it reduces the physiological effects of histamine, such as:
- Vasodilation
- Bronchoconstriction
- Allergic symptoms
Additionally, it may interact with muscarinic acetylcholine receptors, contributing to its sedative effects . This dual action makes it effective not only for allergy relief but also for inducing sleep.
Pharmacokinetics
Research indicates that this compound exhibits similar pharmacokinetic properties to its non-deuterated counterpart. In studies involving healthy subjects, the following pharmacokinetic parameters were observed:
Parameter | Value (25 mg) | Coefficient of Variation (%) |
---|---|---|
Cmax (ng/mL) | 118.21 | 19.2 |
AUCt (ng·h/mL) | 1746.97 | 31.6 |
These values suggest that doxylamine-d5 maintains consistent absorption and bioavailability in both fasting and fed states .
Antiviral Properties
Recent studies have explored the antiviral activity of doxylamine succinate against influenza viruses. In vitro experiments demonstrated that:
- CC50 (median cytotoxic concentration) was found to be 2.08 mM.
- EC50 (effective concentration for 50% inhibition of viral replication) was measured at 19.21 μM.
These findings indicate that doxylamine succinate possesses low toxicity while effectively inhibiting various strains of influenza virus, including H1N1 and H3N2 .
Case Studies and Research Findings
- Sleep Induction : A study on the sedative effects of doxylamine succinate highlighted its efficacy in managing insomnia, showing significant improvements in sleep latency and quality when administered at appropriate doses .
- Metabolism Studies : Doxylamine-d5's metabolic pathways were investigated, revealing that it is primarily metabolized in the liver via cytochrome P450 enzymes. Key metabolites include N-desmethyldoxylamine and didesmethyldoxylamine.
- Cytotoxicity Assessments : In cytotoxicity assays conducted on MDCK cells, doxylamine succinate exhibited no significant cytotoxic effects at concentrations below 625 μM, indicating a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUFVUYFNWQFM-NBTFKYQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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